![molecular formula C24H31NO4S B1192414 BSA-9](/img/no-structure.png)
BSA-9
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Overview
Description
BSA-9 is a novel calcium/calmodulin-dependent kinase II (CaMKII) inhibitor and antiviral agent, inhibiting CaMKII activity with an IC50 value of 0.79 μM and displaying EC50 values of 1.52 μM and 1.91 μM against DENV and ZIKV infections of human neuronal BE(2)C cells, respectively.
Scientific Research Applications
Genetics and Genomics Applications : BSA-9 has been significantly used in gene mapping through various approaches like bulked segregant analysis, mapping by sequencing with major gene mutants, and pooled genome-wide association studies using extreme variants. It simplifies procedures and reduces costs compared to entire population analysis (Zou, Wang, & Xu, 2016).
Applications in Insect and Mite Trait Mapping : BSA-9 is used in genetic mapping in insects and mites, especially through bulked segregant analysis. This method, combined with advanced experimental designs, can resolve causal loci to narrow genomic intervals, proving essential in understanding traits in diverse arthropod species (Kurlovs et al., 2019).
Protein Molecule Studies : BSA-9, particularly in its various forms such as thermally refolded, urea-denatured, and in different electric field strengths, is studied using nanopores. This research provides insights into the biophysical properties of proteins (Freedman et al., 2011).
Applications in the Wine Industry : Berry Sensory Assessment (BSA), a structured technique used by grape growers and winemakers, assists in decisions regarding harvest date and grape allocation. Research on BSA techniques within the wine industry reveals knowledge gaps and applications in oenological research (Mantilla et al., 2012).
Geoscience Applications : BSA-9 is utilized in bivariate statistical analysis, aiding in natural hazard modeling in geoscience. The development of user-friendly tools in GIS environments facilitates model performance improvement and accurate hazard assessment (Jebur et al., 2015).
properties
Molecular Formula |
C24H31NO4S |
---|---|
Molecular Weight |
429.575 |
IUPAC Name |
N-(4-Cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H31NO4S/c1-29-22-15-17-23(18-16-22)30(27,28)25(21-12-7-4-8-13-21)19-9-14-24(26)20-10-5-2-3-6-11-20/h4,7-8,12-13,15-18,20H,2-3,5-6,9-11,14,19H2,1H3 |
InChI Key |
MSEGDVOYFLNBPZ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(OC)C=C1)(N(CCCC(C2CCCCCC2)=O)C3=CC=CC=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BSA-9; BSA 9; BSA9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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